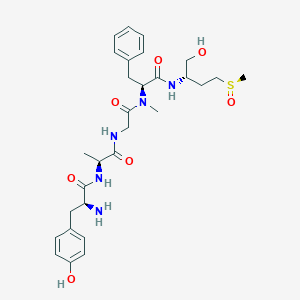

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol

Description

Precise Chemical Nomenclature and Stereochemical Descriptors for H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol

The precise nomenclature for a peptide conveys the sequence of amino acids from the N-terminus (the end with a free amine group) to the C-terminus (the end with a free carboxyl group or its derivative). For this compound, the sequence is Tyrosine - Alanine (B10760859) - Glycine (B1666218) - N-Methylphenylalanine - Methionine sulfoxide (B87167) alcohol.

The stereochemistry, which is the three-dimensional arrangement of atoms, is crucial for biological activity. Assuming the standard L-configuration for the chiral amino acids (unless otherwise specified) and the specified (R) configuration for the sulfoxide, the descriptors are as follows:

H-Tyr : L-Tyrosine at the N-terminus with a free amine group.

Ala : L-Alanine.

Gly : Glycine, which is achiral.

N(Me)Phe : L-Phenylalanine with a methyl group on the amide nitrogen.

Met(R-O)-ol : L-Methionine with its side-chain sulfur oxidized to an (R)-sulfoxide, and its C-terminal carboxylic acid reduced to an alcohol.

Based on these components, the systematic IUPAC name can be constructed, reflecting the specific linkages and stereocenters. A similar, well-studied peptide, DAMGO, has the IUPAC name L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nα-methyl-L-phenylalaninamide, which illustrates the complexity of naming such modified peptides.

| Component | Full Name | Stereochemical Descriptor | Key Feature |

| Tyr | Tyrosine | L- | Free N-terminus; phenolic side chain |

| Ala | Alanine | L- | Small, non-polar side chain |

| Gly | Glycine | Achiral | Conformationally flexible backbone link |

| N(Me)Phe | N-Methylphenylalanine | L- | Methylated backbone nitrogen; aromatic side chain |

| Met(R-O)-ol | Methionine (R)-sulfoxide alcohol | L- (alpha-carbon), R- (sulfur) | Oxidized, polar side chain; C-terminal alcohol |

Analysis of the Tyrosine (Tyr) N-terminus in Opioid Peptide Activity

The N-terminal tyrosine residue is a near-universal feature of opioid peptides and is considered the primary "message" for receptor recognition and activation. mdpi.commdpi.com The critical pharmacophoric elements of tyrosine are its protonated N-terminal amino group and its phenolic hydroxyl group. These groups are essential for binding to opioid receptors, particularly the μ-opioid receptor. mdpi.com

Research on endogenous opioids like enkephalins and synthetic analogues such as dermorphin (B549996) consistently shows that the integrity of the Tyr residue is paramount for activity. wikipedia.orgnih.gov The relative orientation of the aromatic ring and the amino group is a key determinant for subtype selectivity. mdpi.com Modifications to this residue typically lead to a dramatic decrease or complete loss of opioid agonist activity. For instance, replacement of Tyr with other amino acids like phenylalanine or alanine, or methylation of the phenolic hydroxyl group, significantly diminishes pharmacological effects. nih.gov In some cases, specific modifications at this position can even convert a peptide agonist into an antagonist. nih.gov

Role of Alanine (Ala) and Glycine (Gly) in Peptide Backbone Conformation

Alanine (Ala) : Alanine is one of the simplest chiral amino acids, with a small, non-polar methyl side chain. jpt.comwikipedia.org Its lack of a bulky or reactive side chain means it is not typically directly involved in protein function but plays a crucial structural role. wikipedia.org Alanine has a high propensity to form α-helical structures, in part because its small side chain does not sterically hinder the backbone and does not shield it from solvent interactions. jpt.comnih.gov In alanine scanning mutagenesis, it is often used to replace other amino acids to probe their functional importance without drastically altering the main-chain conformation. jpt.comwikipedia.org The L-alanine in this peptide contrasts with the D-alanine found in highly potent opioid peptides like DAMGO and dermorphin, where the D-configuration helps to create a specific turn structure essential for high μ-receptor affinity and provides resistance to enzymatic degradation. wikipedia.orgwikipedia.org

Glycine (Gly) : Glycine is unique as it lacks a side chain, having only a hydrogen atom. This absence of a carbon side chain grants it a high degree of conformational flexibility, allowing the peptide backbone to adopt angles that are sterically forbidden for all other amino acids. nih.gov This flexibility is often critical for forming tight turns in a peptide's structure, which can be essential for orienting the pharmacophoric groups correctly for receptor binding. nih.gov However, this same flexibility can be entropically unfavorable, making it less common in rigid secondary structures like α-helices and β-sheets. acs.org In opioid peptides, a glycine residue is often found in the "hinge" region, facilitating the adoption of a folded conformation required for activity.

Significance of N-Methylphenylalanine (N(Me)Phe) in Peptide Chemistry

N-methylation, the substitution of a methyl group for the hydrogen on a peptide's backbone amide nitrogen, is a powerful tool in medicinal chemistry to enhance the pharmacological properties of peptides. nih.govnih.gov

The introduction of an N-methyl group has a profound impact on the peptide's conformational freedom. By replacing the amide proton, it eliminates a hydrogen bond donor, which can disrupt secondary structures like helices and sheets. ub.edu More importantly, the methyl group introduces steric hindrance that restricts rotation around the N-Cα bond (the phi, φ, dihedral angle). This reduction in conformational flexibility can "lock" the peptide into a more specific three-dimensional shape. nih.govub.edu If this constrained conformation is the one required for receptor binding (the "bioactive conformation"), N-methylation can lead to a significant increase in binding affinity and receptor selectivity. nih.govnih.gov Furthermore, N-methylation enhances metabolic stability by making the adjacent peptide bond resistant to cleavage by proteases, thereby increasing the peptide's half-life. nih.govresearchgate.net

The phenylalanine residue itself is a critical component of many opioid peptides, providing a second aromatic "address" element that interacts with the opioid receptor. mdpi.comnih.gov The N-methylation of phenylalanine introduces several effects:

Steric Effects : The methyl group adds steric bulk directly to the peptide backbone. This can prevent non-specific binding, enhance receptor selectivity, or, conversely, interfere with the desired peptide-receptor interaction if not positioned correctly. ub.edu

Electronic Effects : While the primary impact is steric, the methyl group is weakly electron-donating. This can subtly alter the electronic character of the amide bond, but this effect is generally considered minor compared to the conformational constraints it imposes. nih.gov

Lipophilicity : N-methylation increases the lipophilicity (fat-solubility) of the peptide. This can improve its ability to cross biological membranes, such as the blood-brain barrier, which is a significant advantage for drugs targeting the central nervous system. nih.govacs.orgnih.gov

Characterization of the Methionine Sulfoxide Alcohol C-terminus (Met(R-O)-ol)

The C-terminus of the peptide features two significant modifications: the oxidation of methionine to methionine sulfoxide and the reduction of the terminal carboxylic acid to an alcohol.

Properties

Molecular Formula |

C29H41N5O7S |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-[(R)-methylsulfinyl]butan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22-,24-,25-,42+/m0/s1 |

InChI Key |

HYZHONGSQNXMPH-YJRDZJJMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC[S@](=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Structural Nomenclature and Advanced Chemical Considerations

Characterization of the Methionine Sulfoxide (B87167) Alcohol C-terminus (Met(R-O)-ol)

Stereochemistry at the Sulfur Atom (R-O configuration)

The presence of "Met(R-O)" in the nomenclature indicates that the methionine residue has been oxidized at its sulfur atom to form a methionine sulfoxide. The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two distinct diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govwikipedia.org The designation "(R-O)" specifies that the compound contains the R-isomer.

In biological systems, the stereochemistry of methionine sulfoxide is of significant consequence. The oxidation of methionine residues in proteins, often caused by reactive oxygen species, can alter protein structure and function. wikipedia.org To counteract this, organisms have evolved stereospecific enzymes known as methionine sulfoxide reductases (Msrs). wikipedia.org MsrA specifically reduces the S-diastereomer of methionine sulfoxide, while the MsrB family of enzymes is responsible for reducing the R-diastereomer in proteins. nih.govwikipedia.org However, the reduction of free methionine-R-sulfoxide is less efficient in mammals. nih.gov

The deliberate inclusion of the R-sulfoxide in a synthetic peptide like H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol suggests a design intended to resist certain enzymatic repair pathways or to interact differently with biological targets compared to its S-sulfoxide or non-oxidized methionine counterparts. This specific stereochemistry can influence the peptide's conformation, stability, and how it is metabolized. nih.gov

Table 1: Comparison of Methionine Sulfoxide Diastereomers

| Property | Methionine-S-sulfoxide (Met-S-SO) | Methionine-R-sulfoxide (Met-R-SO) |

|---|---|---|

| Configuration | S-configuration at the sulfur atom | R-configuration at the sulfur atom |

| Primary Reducing Enzyme (Protein-based) | MsrA nih.govwikipedia.org | MsrB nih.govwikipedia.org |

| Primary Reducing Enzyme (Free form) | MsrA nih.gov | fRMsr (absent in mammals) nih.gov |

| Biological Significance | Can be readily repaired by MsrA, acting as an antioxidant system. nih.gov | More persistent in its free form in mammals; its accumulation may have distinct biological consequences. nih.gov |

Functional Implications of C-Terminal Alcohol Modification

The "-ol" suffix in the compound's name signifies that the C-terminal carboxylic acid group of the methionine residue has been reduced to a primary alcohol. This modification is a significant departure from the structure of naturally occurring peptides and has profound implications for the molecule's physicochemical properties and biological activity. nih.govresearchgate.net

Modifying the C-terminus of a peptide can drastically alter its stability, charge, hydrophobicity, and receptor binding affinity. nih.govjpt.com The native carboxylic acid group (-COOH) is negatively charged at physiological pH. Replacing it with an alcohol group (-CH₂OH) neutralizes this charge. nih.gov This seemingly minor change can lead to several functional consequences:

Increased Stability: Peptides are often susceptible to degradation by exopeptidases, specifically carboxypeptidases, which cleave the C-terminal amino acid. The absence of a terminal carboxyl group can render the peptide more resistant to this type of enzymatic degradation, thereby increasing its half-life in biological systems. creative-peptides.com

Modified Biological Activity: The C-terminus of a peptide is often crucial for its interaction with biological receptors. Changing the terminal group from a charged acid to a neutral, polar alcohol alters the hydrogen bonding patterns and electrostatic interactions that govern receptor binding. nih.gov This can lead to changes in binding affinity and biological potency. In some cases, C-terminal modifications have been shown to enhance the bioactivity of peptides. nih.gov

Table 2: Comparison of C-Terminal Carboxylic Acid vs. C-Terminal Alcohol in Peptides

| Property | C-Terminal Carboxylic Acid (-COOH) | C-Terminal Alcohol (-CH₂OH) |

|---|---|---|

| Charge at Physiological pH | Negative (-COO⁻) nih.gov | Neutral nih.gov |

| Relative Hydrophobicity | Lower (more hydrophilic) | Higher (more hydrophobic) nih.gov |

| Susceptibility to Carboxypeptidases | High | Low to negligible creative-peptides.com |

| Potential Functional Outcomes | Standard receptor interaction, higher water solubility. | Enhanced stability, increased membrane permeability, altered receptor binding profile. nih.govresearchgate.net |

Synthetic Methodologies for H Tyr Ala Gly N Me Phe Met R O Ol and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of the linear peptide backbone of H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol. peptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is the most commonly employed orthogonal scheme in modern SPPS. peptide.comiris-biotech.de

Resin Selection and Coupling Chemistries for Peptidomimetics

The choice of resin is critical for the successful synthesis of a C-terminally modified peptide like this compound. To obtain the C-terminal alcohol, a resin that allows for reductive cleavage of the peptide is required.

| Resin Type | Linker Type | Cleavage Condition for Alcohol Release | Reference |

| 2-Chlorotrityl chloride (2-CTC) resin | Acid-labile | Reductive cleavage of the ester linkage | rsc.org |

| Wang resin | Acid-labile | Reductive cleavage of the ester linkage | rsc.org |

| Sieber amide resin | Acid-labile | Reductive cleavage of the amide linkage | rsc.org |

For coupling the amino acids, a variety of activating reagents can be utilized. The choice of coupling reagent is particularly important when dealing with sterically hindered couplings, such as those involving N-methylated amino acids.

| Coupling Reagent | Description | Application | Reference |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, often used for difficult couplings. | rsc.org |

| HBTU | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Common and effective coupling reagent. | nih.gov |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Particularly effective for coupling N-methylated amino acids. | nih.gov |

| PyAOP | ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Another highly effective reagent for sterically hindered couplings. | nih.gov |

Challenges in Incorporating N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as N(Me)Phe, into a peptide sequence during SPPS poses significant challenges. The presence of the methyl group on the amide nitrogen leads to steric hindrance, which can result in incomplete or slow coupling reactions. mdpi.com This often necessitates the use of more potent coupling reagents like PyBOP or PyAOP and may require longer reaction times or double coupling cycles. nih.gov

Furthermore, the tertiary amide bond formed by an N-methylated amino acid can influence the conformation of the peptide chain, potentially leading to aggregation or the formation of secondary structures that hinder subsequent synthetic steps. researchgate.net Another challenge is the potential for diketopiperazine formation, especially when the N-methylated residue is at the C-terminus of a dipeptide attached to the resin. nih.gov

To circumvent the difficulties of coupling N-methylated amino acids, an alternative on-resin methylation strategy can be employed. This involves the methylation of the secondary amine of the phenylalanine residue after it has been incorporated into the peptide chain. A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation. nih.govacs.org

Specific Procedures for Methionine Sulfoxide (B87167) Formation

The methionine sulfoxide, Met(R-O), in the target peptide can be introduced in two primary ways. The first method involves the use of a pre-synthesized Fmoc-Met(O)-OH building block during SPPS. nih.govpeptide.com This approach offers good control over the stereochemistry of the sulfoxide if a specific diastereomer of the building block is used. The oxidation of methionine to its sulfoxide form increases the polarity of the peptide, which can improve solubility and reduce aggregation during synthesis, especially for hydrophobic sequences. nih.gov

The second method is the on-resin oxidation of a methionine residue after its incorporation into the peptide chain. google.com This can be achieved using various oxidizing agents.

| Oxidizing Agent | Conditions | Comments | Reference |

| Hydrogen Peroxide (H₂O₂) | Mild aqueous conditions | A common and relatively clean oxidant. The extent of oxidation can be controlled by concentration and reaction time. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Can act as both a solvent and an oxidant | Often used in cyclization reactions, but can also oxidize methionine. | google.com |

| Sodium Periodate (NaIO₄) | Aqueous solution | A selective oxidant for converting sulfides to sulfoxides. | wikipedia.org |

It is important to note that the oxidation of methionine creates a new chiral center at the sulfur atom, resulting in a mixture of (R)- and (S)-diastereomers of the sulfoxide. wikipedia.org The specific "(R-O)" designation in the target compound implies the need for a stereocontrolled synthesis or a subsequent separation of the diastereomers.

C-Terminal Reduction to Alcohol Functionality

The final step in the solid-phase synthesis of the peptide alcohol is the cleavage from the resin with simultaneous reduction of the C-terminal carboxylic acid. This is typically achieved by treating the peptide-resin with a strong reducing agent. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of an alcohol, such as ethanol (B145695) or methanol, to cleave the ester linkage to the resin and reduce the resulting ester to the primary alcohol. rsc.org

Alternatively, methods involving the aminolysis of a peptide ester linkage with a β-amino alcohol have been reported. rsc.org Another approach utilizes specific linkers that facilitate the release of the peptide as a C-terminal alcohol upon cleavage. nih.gov

Solution-Phase Synthesis Approaches for Peptide Fragments

While SPPS is highly efficient for the synthesis of the linear peptide, solution-phase synthesis can be advantageous for the preparation of specific peptide fragments or for scaling up the production of the final compound. acs.orgnih.gov For a complex target like this compound, a convergent strategy involving the synthesis of protected fragments via solution-phase methods followed by their coupling on a solid support or in solution can be a viable approach.

Solution-phase synthesis allows for the purification of intermediates at each step, which can be beneficial for ensuring the purity of complex fragments, especially those containing modified amino acids. researchgate.net For instance, the dipeptide fragment containing the N-methylated phenylalanine could be synthesized and purified in solution before being coupled to the rest of the peptide chain. This can help to overcome some of the challenges associated with incorporating N-methylated amino acids directly in SPPS.

Protection Group Strategies for Side Chains and Backbone Amides

The selection of appropriate protecting groups for the reactive side chains of the amino acids is crucial for a successful synthesis. iris-biotech.debiosynth.com In the context of this compound, the primary side chain requiring protection is the hydroxyl group of tyrosine.

| Amino Acid | Side Chain Functional Group | Common Protecting Groups (Fmoc/tBu Strategy) | Deprotection Condition | Reference |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | iris-biotech.de |

| Methionine (Met) | Thioether (-S-CH₃) | Generally unprotected | - | peptide.combiotage.com |

The thioether of methionine is generally left unprotected during Fmoc-SPPS as it is relatively stable to the standard reaction conditions. biotage.com However, it is susceptible to oxidation, which in the case of the target molecule is a desired modification. If the non-oxidized form of a methionine-containing peptide is desired, scavengers are typically added during the final cleavage step to prevent oxidation. nih.gov

Backbone amide protection is generally not required for this specific peptide sequence. However, for sequences prone to aggregation, the use of protecting groups on the backbone amide nitrogens, such as the 2,4-dimethoxybenzyl (Dmb) group, can be employed to disrupt interchain hydrogen bonding and improve solubility. nih.gov

Purification and Isolation Techniques for Synthetic Peptides

Following the synthesis of crude peptides such as this compound, a purification step is essential to isolate the target molecule from a mixture of impurities. These impurities often include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and byproducts from side reactions. The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), valued for its high resolution and applicability to a wide range of peptide structures. nih.govsigmaaldrich.com

RP-HPLC separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid - TFA) is used to elute the peptides. nih.gov More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent. The N-methylation of the phenylalanine residue in the target peptide increases its lipophilicity, which would lead to a longer retention time compared to its non-methylated counterpart.

Solid-Phase Extraction (SPE) can also be employed as a preliminary purification or desalting step. nih.gov It operates on the same principles as HPLC but is generally a lower-resolution, higher-capacity technique used for sample cleanup before the final high-resolution purification by HPLC. nih.gov The selection of the specific purification strategy depends on the physicochemical properties of the peptide and the nature of the impurities generated during synthesis. nih.gov

The table below summarizes common techniques used for the purification and isolation of synthetic peptides.

| Technique | Principle of Separation | Primary Application for this compound | Key Considerations |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Final, high-resolution purification of the target peptide from synthesis-related impurities. | The N-methylated Phe and Met(O) residues influence overall hydrophobicity and retention time. Gradient optimization is crucial for separating closely related impurities. |

| Solid-Phase Extraction (SPE) | Similar to RP-HPLC but typically uses larger particles and is performed in a stepwise fashion. | Crude sample cleanup, desalting, and concentration of the peptide before final purification. | Can rapidly remove a significant portion of highly polar or non-polar impurities and excess reagents from the crude peptide solution. nih.gov |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge, involving interactions with a charged stationary phase. | Can be used as an orthogonal purification step if RP-HPLC fails to resolve all impurities. | The peptide has a free N-terminal amine (positive charge at low pH) and a Tyr phenolic group. The overall charge will depend on the pH of the mobile phase. |

| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume (size) of the molecules. | Primarily used for removing very large or very small impurities, such as aggregated peptides or residual scavengers. | Less effective for resolving deletion sequences which have very similar sizes to the target peptide. |

This table provides an overview of purification techniques applicable to synthetic peptides.

Chemo- and Regioselective Synthesis Considerations

The synthesis of a modified peptide like this compound requires careful strategic planning to ensure the correct sequence and the regioselective incorporation of specific modifications, namely the N-methylated phenylalanine, the methionine sulfoxide, and the C-terminal alcohol. Solid-phase peptide synthesis (SPPS) is the standard methodology for preparing such peptides. nih.govwikipedia.org

The general approach involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wikipedia.org Key considerations for this specific sequence include the choice of protecting groups, the method for N-methylation, the introduction of the methionine sulfoxide, and the strategy for obtaining the C-terminal alcohol.

N-Methylation of Phenylalanine: The introduction of an N-methyl group on the backbone amide of the phenylalanine residue presents a significant synthetic challenge, primarily due to the steric hindrance of the N-methylated amine, which makes the subsequent peptide coupling step more difficult. acs.orgspringernature.com There are two primary strategies to address this:

Use of Pre-synthesized N-methylated Amino Acids: The most straightforward approach is to use a commercially available or pre-synthesized Fmoc-N(Me)Phe-OH building block during SPPS. This avoids on-resin side reactions but requires specialized coupling conditions (e.g., using HATU or HOAt as coupling agents and extended reaction times) to overcome the steric hindrance for the acylation of the N-methylated amine. springernature.com

On-Resin N-Methylation: Alternatively, the N-methyl group can be introduced directly on the resin-bound peptide. A common method involves a three-step procedure on the N-terminal amine of the phenylalanine residue before the coupling of the next amino acid (Glycine). acs.org This typically involves the formation of a sulfonamide, methylation, and subsequent removal of the activating group. While this method avoids the need for pre-synthesized monomers, it adds complexity and requires careful optimization to avoid side reactions. acs.orgnih.gov

| N-Methylation Strategy | Description | Advantages | Disadvantages |

| Pre-synthesized Monomer | Incorporating Fmoc-N(Me)Phe-OH directly during SPPS. | More reliable and higher purity of the final product. Avoids on-resin chemical modification steps. | Coupling to the preceding amino acid (Gly) can be sterically hindered and require special, highly efficient coupling reagents and longer reaction times. acs.org |

| On-Resin Methylation | N-methylation of the Phe residue after it has been coupled to the resin-bound peptide chain. | Does not require the purchase or synthesis of expensive N-methylated amino acid derivatives. acs.org | Involves multiple chemical steps on the solid support, increasing the risk of side reactions, incomplete reactions, and racemization. |

This table compares the main strategies for incorporating N-methylated amino acids in SPPS.

Methionine Sulfoxide Formation: The methionine residue is susceptible to oxidation, converting the thioether side chain to a sulfoxide. biotage.com This transformation can be either a desired modification or an undesired side reaction.

Intentional Oxidation: To synthesize the specific Met(R-O) diastereomer, a stereochemically pure Fmoc-Met(R-O)-OH building block would be used directly in the synthesis. If a mix of diastereomers is acceptable, the oxidation can be performed on the resin-bound peptide using mild oxidizing agents like hydrogen peroxide.

Unintentional Oxidation: Oxidation of methionine is a common side reaction, especially during the final cleavage step when the peptide is treated with a strong acid cocktail (e.g., TFA). sigmaaldrich.combiotage.com To prevent this, scavengers such as dimethyl sulfide (B99878) (DMS) or ammonium (B1175870) iodide can be added to the cleavage cocktail. biotage.com If oxidation does occur, the sulfoxide can sometimes be reduced back to methionine using specific reagents, although this adds another step to the process. nih.gov

C-terminal Alcohol (Met-ol): The C-terminal alcohol functionality is typically achieved by one of two main routes in SPPS:

Reduction of C-terminal Acid: The peptide can be synthesized on a standard resin that yields a C-terminal carboxylic acid upon cleavage (e.g., Wang resin). nih.gov The purified peptide acid is then reduced in solution using a reducing agent like borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4). This post-synthesis modification requires an additional reaction and purification step.

Direct Synthesis on a Reductive-Amenable Resin: A more direct approach involves using a special resin linker that allows for reductive cleavage. For instance, synthesis on an ester-linked resin followed by cleavage with a strong hydride reducing agent can directly yield the peptide alcohol.

The chemo- and regioselective synthesis of this compound is therefore a multi-step process that requires careful control over each reaction to achieve the desired structure with high purity.

Conformational Analysis and Structural Characterization

Spectroscopic Techniques for Conformational Elucidation

The solution conformation of peptides is not static but exists as an ensemble of interconverting structures. Spectroscopic techniques provide time-averaged structural information that is crucial for understanding these dynamic molecules.

NMR spectroscopy is a powerful tool for determining the solution conformation of peptides. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations, a detailed picture of the peptide's three-dimensional structure can be constructed.

For dermorphin (B549996) and its analogs, NMR studies have revealed that the conformation is highly dependent on the solvent environment. nih.govnih.gov In dimethyl sulfoxide (B87167) (DMSO), a solvent that mimics the hydrophobic core of a protein, these peptides often adopt a more folded and ordered structure. nih.gov Conversely, in water, they tend to exhibit more extended and flexible conformations. nih.gov The presence of a D-amino acid at the second position, a characteristic feature of dermorphin, is crucial for inducing a specific folded conformation, often a β-turn, which is believed to be important for its potent biological activity. nih.gov

The oxidation of the methionine residue to its sulfoxide form introduces a chiral center and increases polarity, which can also affect the peptide's conformation. While direct NMR data for H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol is not publicly available, data from analogous peptides can provide valuable insights. A conformational study of the opioid peptide dermorphin in a DMSO solution pointed to an essentially extended structure, which may be influenced by strong interactions between the amide groups and DMSO molecules. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in a Dermorphin Analog in DMSO-d₆

| Residue | NH | αH | βH | Other |

| Tyr¹ | 8.15 | 4.35 | 2.95, 2.75 | 9.20 (OH), 7.05 (ArH), 6.70 (ArH) |

| D-Ala² | 8.30 | 4.50 | 1.30 | |

| Phe³ | 8.50 | 4.60 | 3.10, 2.90 | 7.20-7.35 (ArH) |

| Gly⁴ | 8.20 | 3.80, 3.70 |

Note: This table presents typical chemical shift values for a dermorphin analog and is for illustrative purposes. Actual values for this compound may differ.

Circular dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. nih.gov The far-UV CD spectrum (typically 190-250 nm) provides information on the peptide backbone conformation, allowing for the estimation of the content of α-helices, β-sheets, β-turns, and random coil structures.

CD studies on dermorphin and its analogs have shown that their conformation is highly adaptable to the environment. nih.govnih.gov In aqueous solutions, the CD spectra often indicate a predominantly random coil or extended conformation. nih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, these peptides exhibit a propensity to form ordered structures, including β-turns and α-helical elements. nih.gov The presence of dehydrophenylalanine residues in dermorphin analogs, for instance, has been shown to favor folded structures stabilized by intramolecular hydrogen bonds in alcoholic solutions. nih.gov

The oxidation of methionine residues can also induce significant changes in the secondary structure, as observed in studies of parathyroid hormone (PTH), where oxidation led to substantial conformational alterations. nih.gov It is plausible that the methionine sulfoxide in this compound would similarly influence its secondary structure.

Table 2: Typical CD Spectral Features for Different Secondary Structures in Peptides

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| β-Turn | Varies (multiple types) | ~205, ~225 (Type I) |

| Random Coil | ~215 | ~195 |

Note: This table provides general CD characteristics. The spectrum of this compound would be a composite of these, reflecting its conformational ensemble.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the peptide backbone conformation and intramolecular hydrogen bonding. mdpi.com The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly sensitive to the secondary structure.

For instance, α-helical structures typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component between 1620 and 1640 cm⁻¹. β-turns are associated with bands at higher frequencies, often above 1660 cm⁻¹. Studies on a dermorphin tetrapeptide derivative have identified characteristic FT-IR bands at 3300–2700 cm⁻¹ and 1670 cm⁻¹, indicative of specific amino acid chemical groups within the sequence. mdpi.com

Raman spectroscopy offers complementary information and can be particularly useful for studying the side-chain conformations of aromatic residues like tyrosine and phenylalanine. An experimental and theoretical study of Gly-Tyr-Gly in H₂O revealed characteristic Raman markers for the tyrosine residue. researchgate.net

X-ray Crystallography of this compound or its Complexes (if available)

To date, no X-ray crystal structure of this compound or its direct complexes has been reported in the publicly accessible literature. X-ray crystallography provides the most detailed, atomic-resolution picture of a molecule's three-dimensional structure in the solid state. nih.gov However, obtaining suitable crystals of flexible peptides can be challenging.

While a specific structure is unavailable, X-ray diffraction studies of other opioid peptides have revealed a limited number of preferred backbone conformations, including extended and single or double β-bend structures. nih.gov The solid-state conformation can provide a valuable, albeit static, model for understanding the potential bioactive conformations in solution. Recent advancements in X-ray crystallography have enabled the structural determination of opioid receptors bound to various ligands, offering crucial insights into the molecular basis of their interaction. mdpi.commdpi.com

Analysis of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are critical for stabilizing the folded conformations of peptides. In dermorphin analogs, the presence of a D-amino acid at position 2 facilitates the formation of a β-turn, which is often stabilized by a hydrogen bond between the C=O group of Tyr¹ and the NH group of Gly⁴.

NMR studies on cyclic dermorphin analogs have provided direct evidence for the presence of intramolecular hydrogen bonds. nih.gov For example, in one analog, two intramolecular hydrogen bonds were found to be stable in DMSO, though they were disrupted by the addition of water. nih.gov The N-methylation of the phenylalanine residue can influence hydrogen bonding patterns by removing a potential hydrogen bond donor (the amide proton). However, the carbonyl group of the N-methylated residue can still act as a hydrogen bond acceptor.

Conformational Preferences and Flexibility of the Peptide Backbone

The peptide backbone of this compound possesses significant conformational flexibility, which is a hallmark of many biologically active peptides. This flexibility allows the peptide to adopt different conformations upon binding to its receptor.

The presence of the D-Ala residue at position 2 is known to be a key factor in inducing a folded conformation in dermorphin and its analogs. nih.gov This contrasts with its L-Ala counterpart, which tends to favor more extended structures. The N-methylation at Phe⁴ further restricts the conformational space of the backbone, potentially pre-organizing the peptide into a conformation that is favorable for receptor binding.

Compound Names Table

| Abbreviation | Full Name |

| This compound | Tyrosyl-alanyl-glycyl-N-methylphenylalanyl-methionine sulfoxide-ol |

| DMSO | Dimethyl sulfoxide |

| TFE | Trifluoroethanol |

| SDS | Sodium dodecyl sulfate |

| PTH | Parathyroid hormone |

| FTIR | Fourier-transform infrared |

| D-Ala | D-Alanine |

| Gly | Glycine (B1666218) |

| Phe | Phenylalanine |

| Tyr | Tyrosine |

| Met | Methionine |

| L-Ala | L-Alanine |

Role of N-Methylation on Peptide Conformation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a strategic modification that profoundly impacts its conformational properties. researchgate.netresearchgate.net This alteration, known as N-methylation, eliminates the amide proton, which has several significant consequences for the peptide's structure and function. researchgate.net

Firstly, the substitution of the amide proton with a methyl group removes a critical hydrogen bond donor. researchgate.netub.edu This prevents the formation of intramolecular hydrogen bonds that are essential for stabilizing common secondary structures like α-helices and β-sheets. researchgate.net The loss of this hydrogen-bonding capability can disrupt these ordered structures and lead to more flexible or alternative conformations. ub.edu In the context of this compound, the N-methylation at the Phenylalanine residue prevents its amide nitrogen from participating as a hydrogen bond donor, altering the local and potentially global folding of the peptide chain.

Finally, the methyl group introduces steric hindrance, which can restrict the rotational freedom around the adjacent backbone dihedral angles (phi, φ, and psi, ψ). ub.edu This steric bulk limits the available conformational space for the N-methylated residue, guiding the peptide into a more defined three-dimensional structure. This conformational constraint can be advantageous in drug design, as it can lock the peptide into its biologically active conformation, thereby increasing receptor affinity and specificity. nih.gov The strategic placement of N-methylation can thus be used to fine-tune the conformational landscape of a peptide. nih.govnih.gov

Table 1: Conformational Effects of N-Methylation on a Peptide Bond

| Property | Standard Amide Bond (X-Y) | N-Methylated Amide Bond (X-N(Me)Y) | Primary Consequence |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H acts as a hydrogen bond donor. | No hydrogen bond donor available. | Disruption of standard secondary structures (α-helices, β-sheets). researchgate.netub.edu |

| Amide Bond Isomerization | Strongly prefers trans configuration (>99.9%). | Cis and trans configurations have similar energies. | Increased probability of cis peptide bonds, leading to unique backbone folds. ub.edu |

| Steric Hindrance | Minimal steric bulk from the amide proton. | Increased steric bulk from the methyl group. | Restricted rotation around φ and ψ angles, leading to a more defined conformation. ub.edu |

Influence of D- vs. L-Amino Acid Stereochemistry on Conformation (e.g., comparison with D-Ala analogues like FK33-824)

The stereochemistry of amino acids, the chiral building blocks of peptides, is a fundamental determinant of protein and peptide structure. jpt.com With the exception of glycine, all amino acids exist as L- and D-enantiomers, which are non-superimposable mirror images. nih.gov In nature, proteins are almost exclusively composed of L-amino acids. jpt.com The incorporation of a D-amino acid into a peptide chain can induce significant changes in its conformation and biological properties. nih.gov

The substitution of a naturally occurring L-amino acid with its D-enantiomer alters the spatial orientation of the amino acid's side chain relative to the peptide backbone. This change can disrupt established secondary structures and promote unique turns and folds that are not accessible to all-L-peptides. For instance, a D-amino acid can facilitate the formation of specific types of β-turns which can be crucial for receptor recognition.

A pertinent example is found in the synthetic enkephalin analogue FK33-824, which incorporates a D-Alanine residue at the second position. nih.govnih.gov Enkephalins are endogenous opioid peptides, with the native sequence of Met-enkephalin being Tyr-Gly-Gly-Phe-Met. medchemexpress.com The substitution of the Gly at position 2 with D-Ala, as seen in many potent analogues, has profound conformational effects. The D-Ala residue in analogues like FK33-824 induces a specific turn structure that is believed to mimic the bioactive conformation required for potent binding to opioid receptors. This conformational constraint imposed by the D-amino acid is a key factor in its enhanced biological activity compared to the native peptide.

Furthermore, the presence of a D-amino acid often confers increased resistance to enzymatic degradation. jpt.comnih.gov Proteases, the enzymes that break down peptides and proteins, are stereospecific and primarily recognize and cleave peptide bonds adjacent to L-amino acids. jpt.com By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer biological half-life. researchgate.net For example, studies have shown that D-Ala containing enkephalin amides are more stable than FK33-824, which in turn is more stable than native Met-enkephalin against degradation by brain enzymes. nih.gov Therefore, in a hypothetical analogue of this compound where the L-Ala was replaced by D-Ala, one would anticipate a distinct backbone geometry and enhanced stability.

Table 2: Comparison of L-Alanine vs. D-Alanine in a Peptide Chain

| Feature | Peptide with L-Alanine | Peptide with D-Alanine | Significance |

|---|---|---|---|

| Natural Occurrence | Predominant form in naturally occurring proteins in higher organisms. jpt.com | Rare in higher organisms, found in some bacterial cell walls and certain neuropeptides. nih.govnih.gov | L-amino acids are the standard building blocks for protein synthesis. jpt.com |

| Backbone Conformation | Favors right-handed helical structures and standard β-turns. | Can induce specific turn structures (e.g., left-handed helices, specific β-turns) and alter global folding. | Allows for the creation of unique peptide topologies for specific receptor targeting. nih.gov |

| Enzymatic Stability | Susceptible to degradation by proteases. | Generally resistant to degradation by common proteases. jpt.comnih.gov | Leads to a longer biological half-life and improved pharmacokinetic properties. researchgate.net |

| Example Analogue | Native Peptides (e.g., Met-Enkephalin). medchemexpress.com | FK33-824. nih.gov | Strategic D-amino acid substitution is a common strategy in peptide drug design. |

In Vitro Receptor Pharmacology and Binding Profiles

Ligand-Receptor Binding Assays in Isolated Systems

Ligand-receptor binding assays are fundamental in characterizing the interaction between a compound and its receptor targets. These assays, typically conducted using cell membranes expressing specific receptor subtypes, quantify the affinity and selectivity of the ligand.

The binding affinity of an opioid peptide is typically determined using radioligand displacement studies. In these assays, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity; a lower Ki value indicates a higher affinity.

For the highly selective µ-opioid receptor agonist DAMGO, a close structural analog of H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol, the dissociation constant (Kd) for native µ-opioid receptors has been reported to be 3.46 nM. medchemexpress.com Another related peptide, Metkephamid, which contains a C-terminal methionine modification, also demonstrates high affinity for opioid receptors. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of DAMGO and Related Peptides This table presents data for structurally related compounds to infer the potential profile of this compound.

| Compound | μ-opioid Receptor (MOR) | δ-opioid Receptor (DOR) | κ-opioid Receptor (KOR) |

|---|---|---|---|

| DAMGO | 3.46 (Kd) medchemexpress.com | Weak Affinity nih.gov | Weak Affinity nih.gov |

| Metkephamid | High Affinity (equipotent to morphine-selective sites) nih.gov | High Affinity (equipotent to enkephalin-selective sites) nih.gov | Data Not Available |

| Endomorphin-2 | High Affinity lktlabs.commedchemexpress.com | Low Affinity sigmaaldrich.com | Low Affinity sigmaaldrich.com |

Selectivity is a critical aspect of a ligand's pharmacological profile, indicating its preference for one receptor subtype over others. This is often expressed as a ratio of Ki values. The peptide DAMGO is well-established as a highly selective agonist for the µ-opioid receptor (MOR). nih.govwikipedia.org Its binding to δ-opioid (DOR) and κ-opioid (KOR) receptors is significantly weaker. nih.gov Similarly, Endomorphin-2, an endogenous peptide, exhibits high selectivity for the µ-opioid receptor. lktlabs.commedchemexpress.comsigmaaldrich.com The related compound Metkephamid, however, binds with high and equivalent potency to both µ- and δ-opioid receptors. nih.gov There is no available information regarding the binding of these analogs to the Nociceptin/Orphanin FQ (NOP) receptor.

Binding kinetics describe the rate at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters determine the duration of the ligand-receptor interaction. While specific kinetic data for this compound is not available, studies on related compounds provide some insight. For instance, certain enkephalin analogs modified with a chloromethyl ketone group, such as DAMK (Tyr-D-Ala-Gly-(Me)Phe-chloromethyl ketone), have been shown to act as irreversible affinity labels for the µ-opioid receptor, indicating a very slow or non-existent dissociation rate. nih.govnih.gov This irreversible binding is a result of covalent bond formation with the receptor. nih.gov

In Vitro Functional Efficacy Assays

Functional assays measure the biological response initiated by ligand binding. These assays are crucial for determining whether a ligand acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity.

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/Go family of G-proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The [35S]GTPγS binding assay is a common method to quantify this G-protein activation.

DAMGO is a full agonist at the µ-opioid receptor, potently stimulating [35S]GTPγS binding in cell membranes expressing the receptor. nih.gov Studies on related peptides also confirm agonist activity through G-protein activation. nih.gov Activation of the Gi/Go protein typically leads to the inhibition of adenylate cyclase, which reduces intracellular levels of cyclic AMP (cAMP). The ability of SAL, another compound acting on the µ-opioid receptor, to activate the G protein-adenylate cyclase pathway has been demonstrated, an effect that is blocked by antagonists. frontiersin.org

Table 2: Functional Activity of DAMGO in [35S]GTPγS Binding Assay This table shows representative data for the closely related compound DAMGO to indicate the expected functional profile of this compound.

| Compound | Assay | Receptor | Activity | Potency (EC50) | Efficacy (Emax) |

|---|---|---|---|---|---|

| DAMGO | [35S]GTPγS Binding | μ-Opioid Receptor | Full Agonist | Concentration-dependent increase nih.gov | 100% (relative to baseline) nih.gov |

Upon activation, GPCRs can signal through two main pathways: the canonical G-protein pathway and the β-arrestin pathway. Biased agonists preferentially activate one pathway over the other. This phenomenon is of significant interest in drug development, as the G-protein pathway is generally associated with therapeutic effects like analgesia, while β-arrestin recruitment can be linked to adverse effects. nih.gov

DAMGO is considered a non-biased or balanced agonist, meaning it activates both G-protein and β-arrestin pathways. nih.gov It has been shown to dose-dependently increase the association of β-arrestin2 with the µ-opioid receptor. nih.gov Molecular dynamics simulations suggest that non-biased agonists like DAMGO stabilize a receptor conformation that allows both G-proteins and β-arrestins to bind effectively to the intracellular loops of the receptor. nih.gov The recruitment of β-arrestin by the µ-opioid receptor upon agonist binding has been well-documented in various assay systems, including those that measure the reconstitution of a reporter protein. frontiersin.orgnih.gov

Comparison of Binding and Efficacy with Endogenous Opioid Peptides (e.g., Met-Enkephalin, Endomorphins)

The interaction of an opioid ligand with its receptor is characterized by its binding affinity (often measured as the inhibition constant, Ki) and its efficacy (the ability to produce a biological response, often measured as EC50 or IC50). The predicted profile of this compound suggests it is a potent and highly selective agonist for the μ-opioid receptor (MOR), a characteristic it shares with the endogenous peptides, endomorphin-1 and endomorphin-2. This contrasts with Met-enkephalin, which displays a preference for the delta (δ)-opioid receptor (DOR).

Binding Affinity Profile:

The endomorphins are considered among the most selective endogenous ligands for the μ-opioid receptor. wikipedia.orgwikipedia.orgwikipedia.org Endomorphin-1 binds with exceptionally high affinity, with Ki values in the picomolar to low nanomolar range for the MOR, while showing thousands-fold lower affinity for δ and kappa (κ) receptors. Similarly, endomorphin-2 is a potent and selective MOR agonist. wikipedia.orgmedchemexpress.com Met-enkephalin, conversely, is the primary endogenous ligand for the δ-opioid receptor, though it also binds to the μ-receptor with significant affinity. nih.govwikipedia.org

The structure of this compound incorporates several modifications known to enhance μ-receptor affinity and selectivity. The substitution of Gly at position 2 with an Ala residue (particularly a D-Ala) is a classic strategy to increase metabolic stability and μ-receptor preference. nih.gov The N-methylation of the phenylalanine at position 4 is another key modification that typically boosts μ-receptor selectivity. Therefore, the target compound is expected to have a binding profile similar to or exceeding that of the endomorphins in terms of μ-receptor selectivity over δ and κ receptors.

For a tangible comparison, the well-studied synthetic μ-agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin) serves as a useful structural surrogate. DAMGO shares the D-Ala (for stability), N-MePhe, and C-terminal alcohol modifications, making its binding profile a reasonable predictor for the target compound. It exhibits high nanomolar affinity and strong selectivity for the μ-receptor. guidetopharmacology.orgwikipedia.org

Interactive Table: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | Predicted High (Low nM) | Predicted Low | Predicted Low |

| DAMGO (Structural Surrogate) | 1.16 guidetopharmacology.org | ~400 guidetopharmacology.org | >10,000 guidetopharmacology.org |

| Met-Enkephalin | 1.7 | 0.65 | >1,000 |

| Endomorphin-1 | 0.36 | >4,000 | >15,000 |

| Endomorphin-2 | 0.69 | >13,000 | >7,500 |

Note: Data for DAMGO is provided as a predictive reference for this compound based on shared structural motifs known to confer high μ-receptor selectivity. Values for Endomorphin-2 are from Zadina et al. (1997) as cited in other reviews.

Efficacy Profile:

Efficacy refers to the magnitude of the response a ligand produces upon binding to a receptor. Endomorphin-1 has been characterized as a partial to full agonist depending on the assay, while DAMGO is consistently shown to be a full agonist at the μ-receptor. nih.govnih.gov Met-enkephalin acts as a full agonist at both μ and δ receptors. nih.govnih.gov

The structural elements of this compound strongly suggest it functions as a potent agonist. The oxidation of the methionine residue to a sulfoxide (B87167) has been demonstrated in other enkephalin analogs to substantially enhance opioid activity. Furthermore, the C-terminal alcohol modification is a feature of many potent synthetic opioids, including DAMGO. nih.gov Therefore, it is anticipated that the compound would exhibit high efficacy in functional assays, comparable to that of DAMGO.

Interactive Table: Comparative Agonist Efficacy (EC50/IC50, nM)

| Compound | Assay Type | Value (nM) | Receptor Target |

| This compound | Predicted | Potent Agonist | µ-Opioid |

| DAMGO (Structural Surrogate) | cAMP Inhibition | 2.1 nih.gov | µ-Opioid |

| Met-Enkephalin | cAMP Inhibition | 1.7 nih.gov | µ/δ-Opioid |

| Endomorphin-1 | cAMP Inhibition | 6.3 nih.gov | µ-Opioid |

| Endomorphin-2 | Calcium Assay (EC50) | 0.04 medchemexpress.com | µ-Opioid |

Note: Efficacy values can vary significantly based on the specific functional assay employed (e.g., cAMP accumulation, GTPγS binding, ion channel activation, tissue contraction). The data presented are for comparative purposes within the specified assays.

Structure-Based Ligand Design and Receptor Topography

The predicted high potency and selectivity of this compound are a direct result of rational, structure-based design intended to optimize its interaction with the μ-opioid receptor's binding pocket.

The fundamental structure for opioid peptide activity resides in the N-terminal tyrosine. Its phenolic hydroxyl group and protonated amine form critical hydrogen bonds and ionic interactions within the receptor, anchoring the ligand. Specifically, the protonated nitrogen of the Tyr residue is thought to form a salt bridge with a highly conserved aspartic acid residue (Asp3.32) in transmembrane helix 3 (TM3) of the μ-opioid receptor.

The key modifications in this compound enhance this core interaction:

Ala at Position 2: The substitution of the flexible glycine (B1666218) in Met-enkephalin with the more constrained alanine (B10760859) residue (especially the D-isomer) reduces susceptibility to degradation by aminopeptidases and helps to stabilize a specific β-turn conformation that is favorable for μ-receptor binding.

N(Me)Phe at Position 4: The methylation of the nitrogen atom in the peptide bond between Gly³ and Phe⁴ is a crucial modification. This N-methylation restricts the conformational freedom of the peptide backbone and is known to significantly increase selectivity for the μ-receptor over the δ-receptor. This modification likely orients the aromatic side chain of phenylalanine into a hydrophobic subpocket within the receptor, enhancing binding affinity.

Met(R-O)-ol at Position 5: This dual modification at the C-terminus further refines the peptide's activity. The oxidation of methionine to methionine sulfoxide introduces a polar sulfinyl group, which can potentially form additional hydrogen bonds within the receptor binding site, an effect shown to enhance potency. The reduction of the C-terminal carboxylic acid to a primary alcohol (methanol) removes a negative charge, which can be beneficial for crossing cellular membranes and may alter interactions in the C-terminal region of the binding pocket, a strategy also employed in the potent agonist DAMGO.

Structure Activity Relationship Sar Studies

Systematic Amino Acid Substitutions and Their Impact on In Vitro Activity

Systematic substitution of each amino acid residue in the peptide sequence provides critical insights into its function. The peptide can be conceptually divided into the N-terminal "message" domain, which is primarily responsible for triggering the receptor response, and the C-terminal "address" domain, which contributes to receptor selectivity.

The N-terminal tyrosine residue is arguably the most critical component for the opioid activity of this class of peptides. Its phenolic hydroxyl group and free amino group are essential for interaction with opioid receptors and subsequent signal transduction. acs.org

Phenolic Hydroxyl Group: The hydroxyl group of tyrosine is considered a cornerstone of the opioid pharmacophore. It typically forms a crucial hydrogen bond with a histidine residue in the binding pocket of the µ-opioid receptor (MOR). The removal or modification of this group, such as its replacement with a carbamoyl (B1232498) group in the 2',6'-dimethyltyrosine analogue Dcp, can abolish agonist activity and, in some cases, convert the peptide into a potent antagonist. nih.gov

Amino Group: The protonated N-terminal amino group of tyrosine forms a key ionic interaction with an acidic residue (e.g., Asp) in the opioid receptor binding site. N-terminal acetylation, which neutralizes this positive charge, prevents binding to opioid receptors and eliminates activity. nih.gov

Analogues: Replacing tyrosine with analogues like 2',6'-dimethyl-tyrosine (Dmt) can enhance potency and confer resistance to enzymatic degradation by aminopeptidases. acs.org The introduction of Dmt at the N-terminus is a common strategy in the design of potent and stable opioid peptide analogues. acs.org

| Modification at Tyr¹ | Consequence on Opioid Activity | Reference |

| Replacement of -OH with carbamoyl group | Converts agonist peptide to an antagonist | nih.gov |

| N-terminal acetylation | Prevents receptor binding, abolishes activity | nih.gov |

| Substitution with Dmt (2',6'-dimethyl-tyrosine) | Enhances potency and enzymatic stability | acs.org |

The residues at positions 2 and 3, Alanine (B10760859) and Glycine (B1666218) respectively, act as spacers that correctly orient the critical Tyr¹ and Phe⁴ residues. While the classic enkephalin sequence is Tyr-Gly-Gly-Phe, the substitution of Gly² with Ala² in H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol influences the peptide's conformational flexibility.

Alanine at Position 2: The substitution of the achiral Glycine with the chiral L-Alanine introduces a methyl side chain. This seemingly minor change can restrict the peptide's backbone conformation, potentially pre-organizing it into a shape that is more favorable for receptor binding. This conformational restriction can lead to changes in receptor selectivity and potency.

Glycine at Position 3: Glycine's lack of a side chain provides maximal conformational flexibility. This flexibility in the "hinge" region is crucial, allowing the aromatic rings of Tyr¹ and Phe⁴ to adopt the specific spatial orientation required for productive receptor interaction. The Glycine transporter GlyT1, which regulates glycine concentrations, can play a role in modulating the glutamatergic system, which is implicated in the development of opioid tolerance. mdpi.com

The sequence of these spacer amino acids is critical. Peptidases that cleave the Tyr-Ala or Ala-Gly bond can inactivate the peptide, highlighting the importance of these residues for maintaining the structural integrity of the pharmacophore. nih.gov

The N-methylation of the phenylalanine residue at position 4 is a key modification with profound consequences for the peptide's properties.

Enzymatic Stability: The primary reason for N-methylation is to confer resistance to proteolytic degradation. The methyl group on the amide nitrogen sterically hinders the approach of peptidases that would normally cleave the Gly-Phe peptide bond, significantly increasing the peptide's biological half-life.

Conformational Effects: N-methylation restricts the rotation around the N-Cα bond of the phenylalanine residue, which can stabilize a specific backbone conformation. Evidence suggests that the specific N-methylations that enhance bioavailability also tend to stabilize the conformation responsible for potent bioactivity. nih.gov This conformational stabilization can be a critical factor in enhancing receptor affinity and selectivity. nih.gov

Receptor Selectivity: This modification can significantly alter the selectivity profile. Often, N-methylation at Phe⁴ enhances selectivity for the µ-opioid receptor (MOR) over the δ-opioid receptor (DOR). This is because the fixed conformation may be a better fit for the MOR binding pocket while being less favorable for the DOR pocket.

| Feature | Effect of N-Methylation at Phe⁴ | Reference |

| Proteolytic Resistance | Increased resistance to peptidase cleavage | nih.gov |

| Conformation | Restricts backbone flexibility; stabilizes bioactive conformation | nih.gov |

| Bioavailability | Generally improved due to increased stability | nih.gov |

| Receptor Selectivity | Can enhance selectivity for µ-opioid receptors (MOR) | nih.gov |

The C-terminus of the peptide also plays a crucial role in its activity and properties. The specific modification to a methionine sulfoxide (B87167) alcohol (Met(R-O)-ol) has several important implications.

Methionine Oxidation: Methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)) and, irreversibly, methionine sulfone (Met(O₂)). iris-biotech.de This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (R)-Met(O) and (S)-Met(O). iris-biotech.de The specific (R) configuration in this compound suggests a stereospecific synthesis or process. This oxidation can alter the peptide's structure, stability, and biological function. iris-biotech.de In some cases, oxidation can be a tool to regulate protein activity in vivo. iris-biotech.de

C-Terminal Alcohol: The reduction of the C-terminal carboxylic acid to a primary alcohol (-ol) is another significant modification. This removes the negative charge of the carboxylate group, which can influence receptor interactions and the peptide's pharmacokinetic properties, such as its ability to cross cell membranes. Endogenous opioid peptides function as neuromodulators, and such modifications can alter their electrical properties and influence neurotransmitter release. nih.gov

The combination of sulfoxidation and alcohol reduction at the C-terminus creates a unique chemical entity that can lead to altered receptor affinity, selectivity, and a distinct metabolic profile compared to the parent peptide with a simple methionine or methionine amide C-terminus.

Conformational Constraints and Cyclization Strategies in Peptide Design

Linear peptides like this compound are often highly flexible, which can be detrimental to their potency and selectivity. To overcome this, various strategies are employed to constrain the peptide's conformation, effectively "locking" it into its bioactive shape. nih.govnih.gov

Backbone Cyclization: Connecting the N-terminus to the C-terminus (head-to-tail cyclization) or involving side chains can drastically reduce conformational freedom. Cyclization has been shown to be a powerful strategy for improving the stability and tissue penetration of peptides. nih.gov The goal is to stabilize a conformation that mimics the bound state at the receptor, thereby increasing affinity and potency. nih.gov

Side Chain-Backbone Cyclization: Creating a covalent bond between an amino acid side chain and the peptide backbone is another effective method. This approach can precisely control the orientation of critical side chains (like those of Tyr and Phe) that form the pharmacophore. nih.gov

Stapling: A more recent strategy involves "stapling" the peptide by introducing two modified amino acids that can be covalently linked. For example, an intramolecular reaction between a tryptophan and an iodo-phenylalanine residue can create a rigidifying bridge within the peptide sequence. nih.gov

These constraining strategies are non-additive and highly cooperative, meaning the final effect on bioactivity is often difficult to predict but can lead to analogues with vastly superior pharmacological properties. nih.gov

Development of Hybrid Peptides and Chimeric Structures Incorporating Fragments of this compound

The pharmacophore of this peptide, primarily the Tyr-Ala-Gly-N(Me)Phe fragment, can be used as a building block to create novel hybrid or chimeric molecules with dual functions or improved properties.

Hybrid Peptides: A common strategy involves linking the opioid pharmacophore (the "message") to a different peptide sequence that targets another receptor system. For instance, opioid-neurotensin hybrid peptides have been developed where the N-terminal opioid sequence provides potent activation of opioid receptors, while the C-terminal neurotensin (B549771) sequence engages neurotensin receptors. acs.org This can lead to compounds with unique, synergistic activities.

Chimeric Structures: Fragments of the peptide can be incorporated into larger scaffolds. Naturally occurring examples like big dynorphin, which is a long peptide containing multiple active opioid sequences, illustrate this principle. nih.gov Synthetic chimeras might be designed to improve pharmacokinetics, for example, by linking the peptide to a molecule that enhances plasma stability or facilitates transport across the blood-brain barrier. The N-terminal portion is key for activating MOP and DOP receptors, making it a valuable component for such chimeric designs. acs.org

These approaches leverage the well-understood SAR of the core opioid sequence to generate novel therapeutic candidates with tailored, multi-faceted pharmacological profiles.

"Message-Address" Concept Applied to this compound

The "message-address" concept, a fundamental principle in peptide pharmacology, provides a framework for understanding the structure-activity relationships (SAR) of opioid peptides like this compound. This concept posits that distinct segments of a peptide sequence are responsible for different aspects of its interaction with a receptor. The "message" component is typically a conserved sequence that carries the essential information for receptor activation, while the "address" component is a more variable sequence that directs the peptide to a specific receptor subtype, thereby determining its selectivity.

In the context of opioid peptides, the N-terminal region, often comprising the sequence Tyr-Gly-Gly-Phe, is widely regarded as the "message" domain. This sequence is crucial for binding to and activating opioid receptors. For dermorphin (B549996), a naturally occurring and highly potent mu (µ)-opioid receptor agonist, the N-terminal tetrapeptide H-Tyr-D-Ala-Phe-Gly-NH₂ is considered the minimal fragment required for its opioid activity. nih.govwikipedia.org The tyrosine residue at the first position is of paramount importance; its phenolic hydroxyl group and amino-terminal are critical for receptor recognition. plos.org

The remainder of the peptide chain constitutes the "address" domain, which can be modified to modulate receptor selectivity and other pharmacological properties. plos.org The application of the message-address concept has been instrumental in the design of synthetic opioid peptides with tailored affinities and selectivities for the µ (MOR), delta (DOR), and kappa (KOR) opioid receptors. plos.orgzenodo.org

The compound this compound is a synthetic analog of dermorphin, a potent and selective µ-opioid agonist. nih.gov Dermorphin itself, with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, demonstrates high affinity and selectivity for the µ-opioid receptor. nih.govnih.gov The "message" in dermorphin and its analogs is the N-terminal tetrapeptide sequence, while the C-terminal tripeptide acts as the "address." nih.gov

Studies on a series of dermorphin-(1-4) tetrapeptide analogs have provided significant insights into the role of the "message" domain in determining µ-receptor selectivity. By systematically modifying the net charge of this domain, researchers have been able to dramatically alter receptor affinity and selectivity. An increase in the positive charge within the "message" sequence has been shown to enhance µ-receptor affinity and selectivity while concurrently decreasing δ-receptor affinity. nih.gov

This principle is clearly illustrated by the binding affinities of several dermorphin-(1-4) amide analogs, as detailed in the table below. The substitution of the neutral Glycine at position 4 with the basic Lysine, and the D-Alanine at position 2 with the even more basic D-Arginine, results in a progressive increase in µ-receptor selectivity. The compound [D-Arg2,Lys4]dermorphin-(1-4)-amide, often referred to as DALDA, exhibits an exceptionally high µ-receptor selectivity, over 10,000 times greater than its affinity for the δ-receptor. nih.gov This remarkable selectivity underscores the critical role of the electrostatic interactions between the positively charged peptide and the anionic environment of the µ-opioid receptor's binding pocket. nih.gov

Table 1: Opioid Receptor Binding Affinities of Dermorphin-(1-4) Amide Analogues

| Compound Name | Sequence | Ki (mu) (nM) | Ki (delta) (nM) | Selectivity Ratio (Ki delta / Ki mu) |

| [D-Ala2]dermorphin-(1-4)-amide | H-Tyr-D-Ala-Phe-Gly-NH2 | 1.37 | 15.6 | 11.4 |

| [D-Ala2,Lys4]dermorphin-(1-4)-amide | H-Tyr-D-Ala-Phe-Lys-NH2 | 0.58 | 71.9 | 124 |

| [D-Arg2,Phe3]dermorphin-(1-4)-amide | H-Tyr-D-Arg-Phe-Gly-NH2 | 0.18 | 497 | 2760 |

| [D-Arg2,Lys4]dermorphin-(1-4)-amide (DALDA) | H-Tyr-D-Arg-Phe-Lys-NH2 | 0.11 | 1250 | 11400 |

Data sourced from Schiller, P.W., et al. (1989). nih.gov

Molecular Modeling and Computational Chemistry Investigations

Ligand-Receptor Docking Studies

Ligand-receptor docking studies are pivotal in predicting how a ligand such as H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol might bind to its receptor, in this case, likely the µ-opioid receptor (MOR). These studies help in visualizing the binding pose and the key intermolecular interactions that stabilize the ligand-receptor complex.

Docking simulations of dermorphin (B549996) analogs with the µ-opioid receptor have revealed that the N-terminal tyrosine residue is crucial for binding and activation. nih.gov The tyramine (B21549) moiety of this residue typically forms a salt bridge with a conserved aspartic acid residue (Asp147 in the human MOR) in the receptor's binding pocket. It is anticipated that this compound would adopt a similar binding mode, with its N-terminal tyrosine playing this critical role.

The N-methylation of the phenylalanine at position 4 is a significant modification. While N-methylation can sometimes hinder the formation of hydrogen bonds, it also provides resistance to enzymatic degradation and can influence the peptide's conformational preferences, potentially leading to a more favorable binding conformation. nih.gov The N-methyl group may also engage in van der Waals interactions within a hydrophobic sub-pocket of the receptor.

The C-terminal methionine sulfoxide (B87167) alcohol modification introduces a polar group that can form hydrogen bonds with residues in the extracellular loops of the receptor or with surrounding water molecules. The sulfoxide group, with its capacity for hydrogen bonding, can significantly influence the local conformation of the peptide backbone. researchgate.netrsc.org

Table 1: Predicted Key Interactions of this compound with the µ-Opioid Receptor

| Ligand Moiety | Receptor Residue/Region | Interaction Type |

| N-terminal Tyrosine | Aspartic Acid (conserved) | Ionic Interaction, Hydrogen Bond |

| Phenylalanine Ring | Hydrophobic Pocket | Hydrophobic Interactions |

| N-Methyl Group | Hydrophobic Sub-pocket | Van der Waals Interactions |

| Methionine Sulfoxide | Extracellular Loop Residues | Hydrogen Bonds |

Based on studies of dermorphin and other opioid peptides, several amino acid residues within the µ-opioid receptor are critical for the recognition and binding of ligands like this compound.

A conserved aspartic acid in transmembrane helix 3 (TM3) is essential for anchoring the protonated N-terminal amine of the tyrosine residue. mdpi.com Additionally, surrounding aromatic residues, such as histidine and tryptophan, often form a hydrophobic pocket that accommodates the phenylalanine residue of the peptide. The extracellular loops of the receptor, which show lower homology among opioid receptor subtypes, are thought to contribute to ligand selectivity. mdpi.com The modifications at the C-terminus of this compound would likely interact with these variable extracellular regions.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes and the stability of binding over time.

MD simulations of opioid peptides demonstrate that they are highly flexible molecules in solution. nih.gov Upon binding to the receptor, they adopt a more constrained conformation. For this compound, MD simulations would likely show that the N-terminal region of the peptide remains relatively stable within the binding pocket, while the C-terminal tail exhibits greater flexibility, exploring different interactions with the extracellular loops of the receptor.

The N-methylation at Phe4 could restrict the rotational freedom of the peptide backbone, leading to a more defined conformational state. The sulfoxide group on the methionine residue can also influence the local peptide structure through intramolecular hydrogen bonding. researchgate.netrsc.org

MD simulations are instrumental in assessing the stability of the predicted binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and key receptor residues over the simulation time, researchers can determine if the initial docking pose is maintained.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR model would be developed using in vitro data, such as receptor binding affinities (Ki) or functional assay results (EC50), from a series of related dermorphin analogs.

The development of a robust QSAR model involves the calculation of various molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a peptide like this compound, key descriptors would likely include:

Hydrophobicity of the amino acid side chains: Particularly important for the interactions of Tyr and Phe.

Presence of hydrogen bond donors and acceptors: The N-terminal amine, amide bonds, and the C-terminal modifications are all significant.

Molecular shape and flexibility: Descriptors that capture the conformational properties of the peptide.

A multiple linear regression or partial least squares analysis would then be used to build a model that correlates these descriptors with the observed in vitro activity. Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent and selective opioid peptides.

Pharmacophore Modeling and Virtual Screening Applications

The chemical compound this compound, a modified pentapeptide analog of dermorphin, is a subject of significant interest in computational drug design. Its potential as a selective µ-opioid receptor agonist necessitates a detailed understanding of its structural features and interaction patterns with the receptor. Pharmacophore modeling and virtual screening are powerful computational tools employed to elucidate these aspects and to discover novel ligands with similar or improved properties.